molecular formula C17H24N4O3 B8697150 (R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B8697150
M. Wt: 332.4 g/mol
InChI Key: FYSLHZSJYXKKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is used in the treatment of ER-positive and HER2-negative breast cancer .

Preparation Methods

The synthesis of tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate involves several steps:

    Starting Materials: The synthesis begins with 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.

    Reaction Conditions: The reaction mixture includes dimethylformamide (DMF), vinyl n-butyl ether, potassium carbonate (K2CO3), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3), and 1,4-diazabicyclo[2.2.2]octane (DABCO).

    Purification: The final product is obtained through purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles or electrophiles.

    Common Reagents and Conditions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents like DMF and methanol.

    Major Products: The major products depend on the specific reaction conditions but often include derivatives useful in pharmaceutical synthesis.

Scientific Research Applications

(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is used extensively in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of CDK inhibitors. These inhibitors function by binding to cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure and role in the synthesis of palbociclib. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H24N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

FYSLHZSJYXKKMC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.